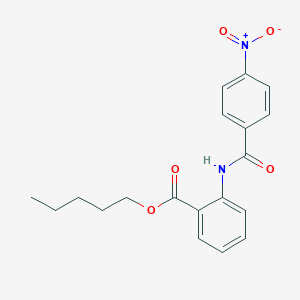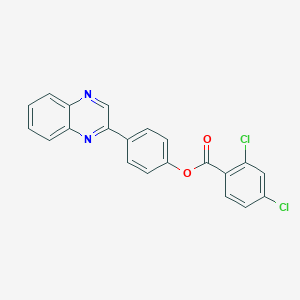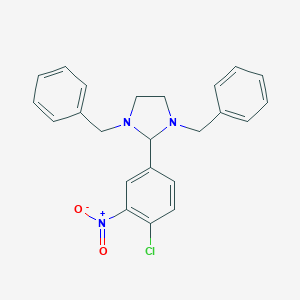![molecular formula C17H14ClIN2OS B389100 2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389100.png)
2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound with a molecular formula of C17H14ClIN2OS and a molecular weight of 456.72833 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with chlorophenyl and iodophenyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound.
准备方法
The synthesis of 2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions: The chlorophenyl and iodophenyl groups are introduced through nucleophilic substitution reactions.
Imine Formation: The imine group is formed by the condensation of an amine with an aldehyde or ketone.
Final Assembly: The final step involves the coupling of the thiazole ring with the imine and phenyl groups under controlled conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl and iodophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The imine group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
科学研究应用
2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL can be compared with other similar compounds, such as:
2-(2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl)ethanol: This compound has a methyl group instead of an iodine atom, which affects its chemical and biological properties.
2-(2-[(3-chlorophenyl)imino]-4-(4-ethoxyphenyl)-1,3-thiazol-3(2H)-yl)ethanol:
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H14ClIN2OS |
|---|---|
分子量 |
456.7g/mol |
IUPAC 名称 |
2-[2-(3-chlorophenyl)imino-4-(4-iodophenyl)-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C17H14ClIN2OS/c18-13-2-1-3-15(10-13)20-17-21(8-9-22)16(11-23-17)12-4-6-14(19)7-5-12/h1-7,10-11,22H,8-9H2 |
InChI 键 |
HWCMBMRMZOSVRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2-Furyl)acryloyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(2-furyl)acrylate](/img/structure/B389017.png)
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B389018.png)
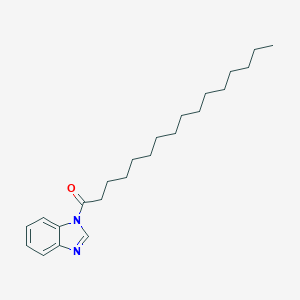
![5-[2-(3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B389021.png)
![2-(4-chlorophenoxy)-N'-[4-(diethylamino)benzylidene]propanohydrazide](/img/structure/B389028.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B389029.png)
![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)
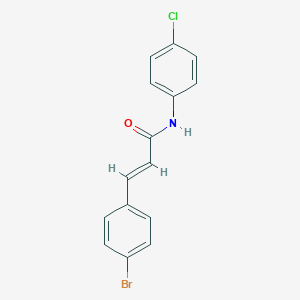
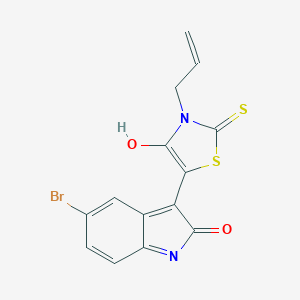
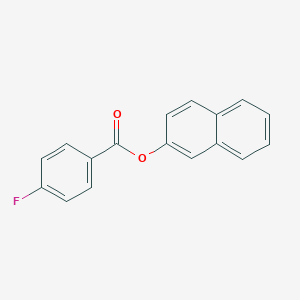
![6'-amino-5-fluoro-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389034.png)
